2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Description
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide moiety linked to a phenyl group at position 1 (N-phenyl) . Its synthesis typically involves multi-step reactions, including condensation and functional group modifications, as seen in analogous pyridazinone derivatives .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXQRCXCLMFHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridazinone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group using electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the resulting intermediate to form the desired compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, the following compounds are compared based on synthesis, substituent effects, and pharmacological relevance:
Structural Analogues with Pyridazinone Cores
Key Observations :
- Substituent Diversity : The target compound lacks sulfur-containing groups (e.g., methylthio or sulfanyl) found in analogues from and , which may influence pharmacokinetic properties like solubility and metabolic stability.
- Synthetic Efficiency: Yields for pyridazinone derivatives vary widely. For example, ethyl ester derivatives (e.g., 6a in ) achieve near-quantitative yields (99.9%), while bromophenyl analogues (e.g., 8a in ) show poor yields (10%), likely due to steric hindrance or reactivity issues.
Isostructural Fluorophenyl Derivatives
describes isostructural compounds with fluorophenyl groups, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5). These molecules exhibit planar conformations except for one perpendicular fluorophenyl group, suggesting that steric effects from multiple fluorophenyl substituents could impact binding affinity in biological targets .
Pharmacological Context
Diarylpyrimidine derivatives in , such as 2-(4-(4-fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide, demonstrate inhibitory activity against HIV-1 reverse transcriptase. While structurally distinct from pyridazinones, these compounds share acetamide and fluorophenyl motifs, underscoring the importance of these groups in targeting enzyme active sites. The absence of a pyrimidine ring in the target compound may limit its direct antiviral activity but could broaden its applicability to other therapeutic areas.
Biological Activity
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 380.4 g/mol. Its structure includes a pyridazinone core and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN4O2 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 922994-01-2 |
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, fluorinated compounds are known to enhance the potency of anticancer drugs by improving their binding affinity to biological targets. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
Table 1: Cytotoxicity Data on Cancer Cell Lines
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown promise as HDAC inhibitors, which play a crucial role in cancer progression by regulating gene expression.
- Disruption of Cell Cycle : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
Case Studies
- Study on Antiviral Activity : A study investigated the antiviral properties of related compounds against various viral strains. The results indicated that certain fluorinated derivatives exhibited significant antiviral activity, suggesting that similar mechanisms could be applicable to this compound .
- Anticonvulsant Activity : Research into structurally related compounds has shown anticonvulsant effects mediated through benzodiazepine receptors. This suggests potential applications in neurological disorders .
Synthesis and Analog Development
The synthesis of this compound involves several steps, typically starting from simpler precursors and incorporating the pyridazine moiety through condensation reactions.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the pyridazine core |
| Step 2 | Introduction of the fluorophenyl group |
| Step 3 | Acetylation to form the final product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
